Difluoromethanesulfonyl chloride

Beschreibung

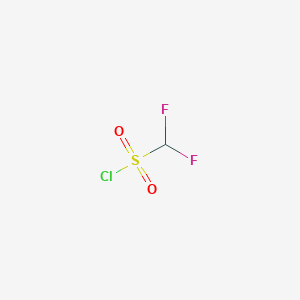

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

difluoromethanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CHClF2O2S/c2-7(5,6)1(3)4/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYQLKKNUGGVARY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)(F)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CHClF2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00164732 | |

| Record name | Difluoromethanesulphonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00164732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1512-30-7 | |

| Record name | 1,1-Difluoromethanesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1512-30-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Difluoromethanesulphonyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001512307 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Difluoromethanesulphonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00164732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Difluoromethanesulphonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.682 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Difluoromethanesulfonyl Chloride

Established Synthetic Routes to Difluoromethanesulfonyl Chloride

Chlorooxidation of Difluoromethylbenzyl Sulfide (B99878)

A prominent method for synthesizing this compound is the chlorooxidation of difluoromethylbenzyl sulfide (DFMBS). quickcompany.in This process involves reacting DFMBS with chlorine gas in the presence of water and a water-immiscible organic solvent. quickcompany.in The reaction theoretically requires two moles of water for every mole of the starting material to achieve complete conversion into the sulfonyl chloride. quickcompany.in

This method has been shown to produce a good yield and a high-purity product. quickcompany.in For instance, one described process involves maintaining a reaction temperature between -10 to -20°C while introducing chlorine gas and water. After the reaction is complete, the organic and aqueous phases are separated, and the organic phase is distilled to yield this compound. In one example, this process resulted in a 74.2% yield based on the initial amount of DFMBS. quickcompany.in In another instance, with a different ratio of reactants, a yield of 72.6% was achieved. quickcompany.in

| Reactant | Conditions | Yield |

| Difluoromethylbenzyl sulfide, Chlorine, Water | -10 to -20°C, water-immiscible organic solvent | 74.2% |

| Difluoromethylbenzyl sulfide, Chlorine, Water | Not specified | 72.6% |

Preparation from Related Difluoromethanesulfonyl Compounds

This compound can also be synthesized from other difluoromethanesulfonyl compounds. A common precursor is difluoromethanesulfonic acid. nbinno.com The synthesis involves reacting difluoromethanesulfonic acid with a chlorinating agent, such as thionyl chloride (SOCl2), often in the presence of a catalyst. nbinno.com This reaction results in the formation of this compound as a colorless liquid with a distinct, pungent odor. nbinno.com

Advanced Synthetic Approaches and Process Optimization

Scalability and Industrial Relevance

The chlorooxidation of difluoromethylbenzyl sulfide has been identified as a process that can be conveniently scaled up for commercial production without the need for excessively large reactors. quickcompany.in The use of a water-immiscible organic solvent is a key aspect of this scalability. quickcompany.in Companies involved in the production and supply of fluorochemicals often have the capability for pilot testing and large-scale production of various chemical reactions, indicating the industrial importance of compounds like this compound. nbinno.com The demand for this compound stems from its use as an intermediate in the manufacturing of pharmaceuticals and agrochemicals. nbinno.com

Reactivity and Reaction Mechanisms of Difluoromethanesulfonyl Chloride

Generation and Reactivity of Difluoromethyl Radical (•CF2H) from Difluoromethanesulfonyl Chloride

The generation of the difluoromethyl radical from this compound is a critical step that unlocks its synthetic potential. This process typically involves the homolytic cleavage of the sulfonyl-chlorine bond, which can be initiated through several modern synthetic methodologies. researchgate.netresearchgate.net The resulting •CF2H radical is an intermediate species that can engage in various bond-forming reactions.

The formation of the difluoromethyl radical can be achieved through single-electron transfer (SET) to this compound. In this pathway, a reducing agent donates a single electron to the sulfonyl chloride. This reduction process leads to the fragmentation of the molecule, releasing a chloride anion and a difluoromethanesulfonyl radical (•SO2CF2H). This radical is unstable and rapidly extrudes sulfur dioxide (SO2) to generate the desired difluoromethyl radical (•CF2H). This reductive strategy is analogous to the behavior of similar sulfonyl chlorides, such as trifluoromethanesulfonyl chloride, which also generate radicals under reductive conditions. nih.gov

Table 1: Example Conditions for Photoredox-Catalyzed Radical Generation

| Parameter | Condition |

|---|---|

| Reagent | Arylsulfonyl Chloride |

| Photocatalyst | fac-[Ir(ppy)3] |

| Light Source | Blue or White LEDs |

| Process | Single electron transfer from excited photocatalyst to sulfonyl chloride |

This table illustrates typical conditions for radical generation from sulfonyl chlorides using photoredox catalysis, as described in the literature. nih.gov

Transition metals, particularly copper, play a significant role in activating sulfonyl chlorides for radical generation. cas.cnnih.gov Copper catalysts can facilitate atom transfer radical addition (ATRA) reactions using reagents like this compound. researchgate.net In these processes, a low-valent copper(I) species can react with the sulfonyl chloride. This interaction promotes the homolytic cleavage of the S-Cl bond, transferring the chlorine atom to the copper center and generating the difluoromethanesulfonyl radical. This radical then liberates SO2 to form the •CF2H radical, which can add to a substrate like an alkene. mdpi.com The resulting alkyl radical can then be trapped by the newly formed copper(II)-chloride species to regenerate the copper(I) catalyst and form the final product. This catalytic cycle allows for the efficient use of the copper catalyst in promoting the desired difluoromethylation. nih.govmdpi.com

This compound in Radical Difluoromethylation

Once generated, the difluoromethyl radical is a key intermediate for the difluoromethylation of various organic substrates. This process involves the formation of new carbon-difluoromethyl bonds, a transformation of high interest in medicinal and agrochemical research. researchgate.net

The formation of a bond between a difluoromethyl group and a sp²-hybridized carbon atom, typically part of an aromatic or vinylic system, is a common application of difluoromethylating reagents. rsc.orgresearchgate.net Radical difluoromethylation allows for the direct installation of the CF2H moiety onto arenes and heteroarenes, which are prevalent structures in pharmaceuticals. rsc.org

Metal-catalyzed cross-coupling reactions are a cornerstone for forming C(sp²)–CF2H bonds. rsc.org While challenging, copper-mediated protocols have been developed for this purpose. researchgate.net These reactions couple a difluoromethyl source with an aryl electrophile. Mechanistically, after the generation of the •CF2H radical, a key step often involves the formation of a [Cu(I)-CF2H] intermediate. nih.gov This species can then participate in a cross-coupling cycle with an aryl halide. However, the high energy barrier associated with the oxidative addition of the aryl halide to a Cu(I) center makes this process demanding. rsc.orgresearchgate.net

Alternatively, iron-catalyzed cross-coupling provides a mild and broadly applicable method. For instance, diaryl zinc reagents can be cross-coupled with a difluoromethyl source in the presence of an iron catalyst like Fe(acac)3. rsc.org This strategy avoids some of the challenges associated with copper catalysis and expands the scope of accessible difluoromethylated aromatic compounds. rsc.org

Table 2: Example of Iron-Catalyzed C(sp²)–CF2H Cross-Coupling

| Component | Example |

|---|---|

| Difluoromethyl Source | 2-Pyridylsulfonyl-difluoromethane (2-PySO2CF2H) |

| Aryl Partner | Diaryl Zinc Reagent |

| Catalyst | Fe(acac)3 |

| Ligand/Additive | TMEDA |

| Bond Formed | Aryl–CF2H |

This table summarizes a representative iron-catalyzed cross-coupling reaction for the formation of C(sp²)–CF2H bonds. rsc.org

C(sp3)–CF2H Bond Formation

The construction of C(sp3)–CF2H bonds is crucial for introducing the difluoromethyl group into aliphatic scaffolds, which are common in natural products and pharmaceutical agents. researchgate.net this compound is a key reagent in radical-based methods for forging these bonds.

Copper-based photocatalysis has emerged as a powerful tool for generating difluoromethyl radicals from their precursors under mild conditions. The activation of this compound using a copper-based photocatalyst effectively generates the •CF2H radical. rsc.org This radical can then engage in subsequent reactions, such as addition to alkenes, to form C(sp3)–CF2H bonds. rsc.org

In a novel strategy for coupling with unactivated alkyl halides, which are typically challenging substrates, aryl radicals generated via a copper catalyst can initiate the cleavage of the C–I bond in alkyl iodides. nih.govchemrxiv.org The resulting alkyl radical then enters a copper catalytic cycle and couples with a difluoromethyl source to furnish the desired C(sp3)–CF2H product. nih.govchemrxiv.org This Negishi-type cross-coupling reaction proceeds at room temperature and has been successfully applied to the late-stage modification of complex molecules. nih.gov

Recent developments have also shown that a copper difluorocarbene intermediate can be generated from a low-cost precursor. nih.gov This intermediate is then attacked by a hydride source to form a difluoromethylcopper(I) species, which enables the catalytic difluoromethylation of various electrophiles, further expanding the utility of copper in C–CF2H bond formation. nih.gov

Radical cyclization reactions initiated by the difluoromethyl radical are an effective strategy for constructing structurally diverse heterocyclic compounds containing a CF2H-substituted stereocenter. researchgate.net When this compound is activated, for instance by a copper photocatalyst, the resulting •CF2H radical can add to a terminal alkene. rsc.org The carbon-centered radical intermediate formed can then undergo cyclization to yield cyclic products. rsc.org

This cascade process has been utilized in the synthesis of various important structures. For example, difluoromethylated dihydroisoquinolones have been synthesized from N-allylbenzamides through a radical difluoromethylation/cyclization cascade. researchgate.net Similarly, a copper-catalyzed difluoromethyl radical addition/cyclization mechanism has been proposed for the synthesis of difluorinated quinoline-2,4-diones. mdpi.com These methods demonstrate the power of using a difluoromethylation event to trigger a complex, bond-forming cascade that rapidly builds molecular complexity. researchgate.net

Functional Group Compatibility in Radical Reactions

A significant advantage of radical difluoromethylation reactions is their high degree of functional group compatibility. researchgate.net These reactions are often performed under mild, neutral conditions, allowing for the presence of a wide variety of sensitive functional groups that might not be tolerated in traditional ionic or organometallic processes.

Studies have demonstrated that functional groups such as halides, ethers, aldehydes, esters, amides, sulfonamides, nitriles, and even free hydroxyl groups are well-tolerated in radical difluoromethylation and related transformations. nih.gov This broad compatibility makes radical-based methods particularly suitable for the late-stage functionalization of complex molecules, such as natural products and drug candidates, where avoiding protection-deprotection steps is highly desirable. nih.govnih.gov The robustness of these methods allows for the direct installation of the difluoromethyl group onto intricate molecular architectures, streamlining the synthesis of new analogues for biological evaluation. nih.gov

Electrophilic and Nucleophilic Reactivity of this compound

The reactivity of this compound (CF2HSO2Cl) can be understood by examining the electrophilic and nucleophilic nature of its constituent parts. The molecule's primary role in synthesis is as a precursor to the difluoromethyl radical (•CF2H) through a reductive single-electron transfer process, often facilitated by a photocatalyst. rsc.org

However, the sulfonyl group (–SO2–) renders the sulfur atom highly electrophilic. This electrophilicity is due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. Consequently, the sulfur atom is susceptible to attack by various nucleophiles. In a typical reaction of a sulfonyl chloride, a nucleophile attacks the sulfur center, leading to the displacement of the chloride anion (Cl⁻) in a nucleophilic substitution reaction. acsgcipr.org This reactivity is a general feature of sulfonyl chlorides.

Conversely, while the molecule as a whole is not typically considered a nucleophile, the chloride ion released during nucleophilic attack at the sulfur or during other transformations can act as a nucleophile in subsequent steps. acsgcipr.orgnih.gov

The concept of an "electrophilic" difluoromethylating agent—a species that delivers a "CF2H⁺" equivalent to a nucleophile—has also been developed, though these reagents are typically sulfonium (B1226848) salts rather than sulfonyl chlorides. nih.govacs.org For example, S-(difluoromethyl)diarylsulfonium salts have been shown to transfer a difluoromethyl group to nucleophiles like tertiary amines and phosphines, but are unreactive toward others such as phenols and carbon nucleophiles. acs.org This highlights that while CF2HSO2Cl itself is primarily an electrophile at the sulfur atom and a radical precursor, the broader field of difluoromethylation encompasses distinct electrophilic pathways using different reagents.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| (S)-difluoromethyl phenyl sulfoximine (B86345) |

| 2,6-xylidine |

| annexin A5 |

| BrCF2CO2Et |

| BrCF2CO2K |

| chloroacetyl chloride |

| diethylamine |

| This compound |

| Lidocaine |

| lysozyme |

| Melatonin |

| N-allylbenzamides |

| Propofol |

| sodium difluoromethane (B1196922) sulfonate |

| testosterone |

| triflic anhydride |

Role as an Electrophilic Difluoromethylating Agent

This compound is a precursor for reagents used in electrophilic difluoromethylation, a key process for introducing the difluoromethyl (CF2H) group into organic molecules. The CF2H group is of significant interest in medicinal chemistry as it can act as a lipophilic hydrogen bond donor and a bioisostere for thiol, hydroxyl, or amino groups. researchgate.net While stable itself, this compound can be used to generate more reactive electrophilic species. For instance, S-(difluoromethyl)diarylsulfonium salts, which are effective electrophilic difluoromethylating reagents, can be synthesized. acs.orgnih.gov These reagents are capable of transferring the CF2H group to various nucleophiles. nih.gov

A newly designed reagent, derived in three steps, serves as a bench-stable tool for the electrophilic (phenylsulfonyl)difluoromethylation of C-H bonds in (hetero)arenes under mild, transition-metal-free conditions. nih.gov This approach facilitates the construction of C(sp²)–CF₂SO₂Ph and C(sp³)–CF₂SO₂Ph bonds, expanding the accessibility of molecules containing this motif. nih.gov

Mechanistic Studies of Electrophilic Reactions

The mechanistic landscape of electrophilic reactions, such as Electrophilic Aromatic Substitution (EAS), is complex and can proceed through either stepwise or concerted pathways. nih.gov The specific mechanism is influenced by the reactants, solvent, and external conditions. nih.gov

In the context of reactions involving this compound derivatives, mechanistic studies have been proposed. For electrophilic difluoromethylthiolation using difluoromethanesulfonyl hypervalent iodonium (B1229267) ylides (derived from difluoromethanesulfonyl precursors), a proposed mechanism involves several steps. nih.gov It begins with copper-catalyzed carbene generation, followed by the formation of an oxathiirene-2-oxide intermediate. This intermediate then rearranges to a sulfoxide, which subsequently collapses to form a thioperoxoate species. This thioperoxoate is believed to be the active electrophilic agent that reacts with nucleophiles. nih.gov

For the direct difluoromethylthiolation of electron-rich aromatics using this compound itself, the reaction proceeds without a transition metal. chem960.com

This compound in Sulfonylation Reactions

This compound serves as a key reagent in sulfonylation reactions, a process that introduces the difluoromethanesulfonyl (SO₂CF₂H) group into a molecule. This reaction is analogous to the well-established use of trifluoromethanesulfonyl chloride in forming sulfonamides and sulfonic acid esters (triflates). wechemglobal.comnih.gov Difluoromethanesulfonyl chlorides are known precursors for creating fluoroalkyl sulfonamides, which are important intermediates in the synthesis of pharmaceutical and herbicidal compounds. quickcompany.in

The general reaction involves the nucleophilic attack of an alcohol or amine on the electrophilic sulfur atom of this compound, leading to the displacement of the chloride leaving group. This forms a stable C-S bond and yields the corresponding difluoromethanesulfonate or difluoromethanesulfonamide.

Table 1: General Sulfonylation Reactions

| Nucleophile | Product Type | Significance |

|---|---|---|

| Alcohols (R-OH) | Difluoromethanesulfonate (R-OSO₂CF₂H) | Forms a good leaving group for subsequent reactions. |

This compound in Thiolation and Sulfinylation Reactions

Beyond simple sulfonylation, this compound is a precursor for reagents used in more complex transformations, including difluoromethylthiolation and difluoromethylsulfinylation.

This compound is a key starting material for the synthesis of reagents capable of electrophilic difluoromethylthiolation (the introduction of the -SCF₂H group). Research has demonstrated the transition-metal-free direct difluoromethylthiolation of electron-rich aromatics, such as indoles and pyrroles, using this compound. chem960.com

In other work, novel difluoromethanesulfonyl hypervalent iodonium ylides have been developed as shelf-stable electrophilic difluoromethylthiolation reagents. nih.gov Under copper catalysis, these reagents effectively transfer the SCF₂H group to a variety of nucleophiles in good to high yields. nih.gov

Table 2: Examples of Electrophilic Difluoromethylthiolation

| Nucleophile Class | Reagent System | Result | Citation |

|---|---|---|---|

| Enamines | Difluoromethanesulfonyl hypervalent iodonium ylide / Cu catalyst | SCF₂H-substituted β-keto esters | nih.gov |

| Indoles | Difluoromethanesulfonyl hypervalent iodonium ylide / Cu catalyst | SCF₂H-substituted indoles | nih.gov |

| β-Keto Esters | Difluoromethanesulfonyl hypervalent iodonium ylide / Cu catalyst | SCF₂H-substituted β-keto esters | nih.gov |

| Pyrroles | Difluoromethanesulfonyl hypervalent iodonium ylide / Cu catalyst | SCF₂H-substituted pyrroles | nih.gov |

The introduction of the difluoromethylsulfinyl group (S(O)CF₂H) can also be achieved using reagents derived from difluoromethanesulfonyl precursors. In a notable transformation, the reaction of difluoromethanesulfonyl hypervalent iodonium ylides with allylic alcohols under copper catalysis does not yield the thiolation product. Instead, it provides allylic difluoromethylsulfinyl compounds in good yields via a sigmatropic rearrangement. nih.gov This demonstrates the versatile reactivity of these reagents, allowing for selective access to either sulfinylated or thiolated products by choosing the appropriate nucleophile. nih.gov

Role in Halogenation Reactions

In addition to its primary roles, this compound's analogue, trifluoromethanesulfonyl chloride, is known to act as a chlorinating agent under reductive conditions. nih.govsigmaaldrich.com Halogenation is a fundamental organic reaction where a halogen atom replaces another atom, typically hydrogen. mt.comlibretexts.org The process can occur through various mechanisms, including free radical, addition, or electrophilic substitution pathways, depending on the substrate. mt.comlibretexts.org While the predominant use of sulfonyl chlorides like CF₃SO₂Cl is for sulfonylation, its ability to deliver a chlorine atom to a substrate represents an alternative reactivity profile. nih.gov This suggests a potential, though less common, role for this compound as a chlorinating agent in specific synthetic contexts.

Chlorination with this compound

Scientific literature available through the conducted searches does not provide specific examples or detailed mechanisms for the use of this compound as a direct chlorinating agent for organic substrates. Its primary documented role is as a source of the difluoromethyl radical.

Chlorodifluoromethylation

This compound is an effective reagent for the chlorodifluoromethylation of alkenes, a reaction that proceeds via an Atom Transfer Radical Addition (ATRA) mechanism. nih.govnih.gov This process allows for the simultaneous formation of a new carbon-carbon and a carbon-chlorine bond across a double bond.

The reaction is typically initiated by the generation of the difluoromethyl radical (•CF₂H) from this compound. This can be achieved under mild, metal-free conditions or through catalysis, for instance, using copper catalysts under visible light irradiation. nih.govnih.gov The generated difluoromethyl radical then adds to the alkene, forming a new carbon-centered radical intermediate. This intermediate subsequently abstracts a chlorine atom from another molecule of this compound to yield the final chlorodifluoromethylated product and regenerate the difluoromethyl radical, thus propagating the radical chain.

The reaction is particularly efficient for unactivated and electron-deficient alkenes. nih.govnih.gov The regioselectivity of the addition is governed by the stability of the resulting radical intermediate.

Research Findings:

Studies have demonstrated the utility of fluoroalkylsulfonyl chlorides, including this compound, as sources of fluorinated radicals for addition to unsaturated carbonyl compounds. nih.gov Under photochemical conditions with copper mediation, α-chloro-β-fluoroalkylcarbonyl products are formed in excellent yields. nih.gov

| Alkene Substrate | Reaction Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Unactivated Alkene | Initiator, Heat | vic-Chlorodifluoromethyl Alkane | Good | nih.gov |

| Electron-Deficient Alkene (e.g., Acrylate) | Cu-catalyst, Visible Light | α-Chloro-β-difluoromethyl Carbonyl Compound | Excellent | nih.gov |

Cascade and Tandem Reactions Involving this compound

The difluoromethyl radical generated from this compound can initiate powerful cascade and tandem reactions, enabling the construction of complex cyclic and heterocyclic molecules in a single step. These reactions typically involve the initial addition of the •CF₂H radical to an appropriately functionalized unsaturated substrate, followed by one or more intramolecular cyclization steps.

The general mechanism commences with the generation of the difluoromethyl radical, which adds to a carbon-carbon double or triple bond within the substrate. The resulting carbon-centered radical can then undergo an intramolecular cyclization onto another unsaturated moiety within the same molecule, such as an alkene, alkyne, or an aromatic ring. This process generates a new ring system and a new radical center, which can then be terminated or participate in further reaction steps.

These cascade processes are highly valuable for synthesizing structurally diverse difluoromethyl-containing heterocycles, which are of significant interest in medicinal chemistry. nih.gov

Research Findings:

Photocatalytic methods have been developed for the difluoromethylation-cyclization cascade of various substrates. For instance, N-allylbenzamides can be converted to difluoromethylated dihydroisoquinolones, and N-arylacrylamides can yield difluoromethyl-containing oxindoles. nih.gov While not all examples explicitly use this compound, the underlying principle of a difluoromethyl radical-initiated cascade is the same. The choice of radical precursor can be adapted based on the specific reaction requirements.

| Substrate | Reaction Type | Key Intermediate | Product Class | Reference |

|---|---|---|---|---|

| N-Allylbenzamide | Difluoromethylation/Cyclization Cascade | Difluoromethyl-substituted Carbon Radical | Difluoromethylated Dihydroisoquinolones | nih.gov |

| N-Arylacrylamide | Difluoromethylation/Cyclization Cascade | Difluoromethyl-substituted Carbon Radical | CF₂H-Containing Oxindoles |

Applications of Difluoromethanesulfonyl Chloride in Organic Synthesis

Introduction of the Difluoromethyl (CF2H) Group

The difluoromethyl (CF2H) group is a unique structural motif that can significantly alter the physicochemical properties of organic molecules. researchgate.netcas.cn It is considered a lipophilic hydrogen bond donor and a bioisostere of hydroxyl, thiol, or amino groups. researchgate.netresearchgate.net The incorporation of the CF2H group can lead to enhanced biological activity, metabolic stability, and membrane permeability. nbinno.cominnospk.comresearchgate.net Difluoromethanesulfonyl chloride is a key reagent for introducing this valuable functional group through various chemical transformations. nbinno.com

Late-Stage Difluoromethylation

Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves the introduction of functional groups into complex molecules at a late step in the synthetic sequence. rsc.org This approach allows for the rapid generation of analogs with improved properties. researchgate.net this compound has proven to be an effective reagent for late-stage difluoromethylation, enabling the modification of biologically relevant compounds. rsc.orgresearchgate.net For instance, under photoredox catalysis, this compound can be activated to generate the difluoromethyl radical, which can then be incorporated into various organic substrates. rsc.orgresearchgate.net This method has been successfully applied to the difluoromethylation of a range of bioactive compounds, providing medicinal chemists with a valuable tool for lead optimization. rsc.org

A notable example involves the use of a copper-based photocatalyst to activate this compound, generating the CF2H radical. rsc.org This radical can then add to terminal alkenes, and the resulting carbon-centered radical intermediate can undergo various transformations, such as cyclization, to form complex difluoromethylated products. rsc.org

Difluoromethylation of Heteroarenes

Heteroarenes are ubiquitous structural motifs in pharmaceuticals and agrochemicals. rsc.org The introduction of a difluoromethyl group onto a heteroaromatic ring can significantly enhance the parent molecule's biological activity. researchgate.netrsc.org this compound, often in conjunction with a photocatalyst, is a valuable tool for the C–H difluoromethylation of heteroarenes. rsc.org This direct functionalization method avoids the need for pre-functionalized starting materials and offers a more atom-economical approach. rsc.org

For example, the photolysis of a hypervalent iodine(III) reagent bearing difluoroacetoxy ligands, which can be generated from precursors related to this compound chemistry, under blue light irradiation enables the C–H difluoromethylation of various heteroarenes. rsc.org Another approach involves the use of an organic semiconductor photocatalyst to activate this compound for the C–H difluoromethylation of heteroarenes under mild conditions. rsc.org

Table 1: Examples of Reagents for C-H Difluoromethylation of Heteroarenes rsc.orgnih.gov

| Reagent System | Heterocycle Type | Conditions | Reference |

| Hypervalent iodine(III)-CF2H / Blue light | Various heteroarenes | Photolysis | rsc.org |

| Organic semiconductor photocatalyst / CF2HSO2Cl | Various heteroarenes | Blue light irradiation | rsc.org |

| Sodium difluoromethanesulfinate (from CF2HSO2Cl) / Rose Bengal / O2 | Various heterocycles | Green LEDs, room temperature | nih.gov |

Difluoromethylation of Alkenes and Alkynes

This compound is a key reagent for the difluoromethylation of unsaturated carbon-carbon bonds. rsc.org Photocatalytic activation of this compound generates the difluoromethyl radical, which can readily add across alkenes and alkynes. rsc.orgnih.gov This process, known as hydrodifluoromethylation, allows for the efficient synthesis of a variety of difluoromethylated alkanes and alkenes. researchgate.net

The reaction conditions can be tailored based on the electronic properties of the alkene, allowing for the hydrodifluoromethylation of both electron-deficient and unactivated alkenes. researchgate.net A significant advancement is the ability to achieve geminal (bis)difluoromethylation of alkynes in a single step, providing access to the 1,1,3,3-tetrafluoropropan-2-yl functional group. researchgate.net

Furthermore, difluoromethylation-cyclization reactions of alkenes have been developed. For instance, activation of this compound with a copper-based photocatalyst initiates the addition of a CF2H radical to a terminal alkene. The resulting radical intermediate can then undergo cyclization to form difluoromethylated heterocyclic compounds. rsc.org

Selective C–H Difluoromethylation

Direct and selective C–H functionalization is a highly desirable transformation in organic synthesis as it offers a more efficient and environmentally friendly way to construct complex molecules. nih.govthieme.de While C–H difluoromethylation often relies on radical processes that can sometimes lack regioselectivity, recent advances have demonstrated the potential for selective C–H difluoromethylation using transition metal catalysis. rsc.orgsioc.ac.cn

Ruthenium-catalyzed para-selective C–H difluoromethylation of anilides and related compounds has been reported. nih.govthieme.de This method provides direct access to para-difluoromethylated products, which are valuable building blocks in medicinal chemistry. nih.gov Mechanistic studies suggest that the reaction may proceed through a chelation-assisted cycloruthenation pathway, which directs the functionalization to the para position. nih.gov Similarly, palladium-catalyzed para-selective C–H difluoromethylation of aromatic carbonyls has also been developed. rsc.org

Synthesis of Fluorine-Containing Building Blocks

This compound serves as a valuable starting material for the synthesis of various fluorine-containing building blocks. semanticscholar.org These building blocks are essential for the construction of more complex fluorinated molecules for applications in pharmaceuticals, agrochemicals, and materials science. innospk.comnih.govyoutube.com

The reactions involving this compound often lead to the formation of vicinal halofluorides or other difluoromethylated intermediates that can be further elaborated. nih.govbeilstein-journals.org For instance, the addition of the difluoromethyl group to cyclic olefins can be followed by elimination reactions to generate a variety of functionalized, fluorine-containing small molecules. nih.govbeilstein-journals.org These building blocks, possessing unique structural and electronic properties due to the presence of fluorine, are highly sought after in synthetic chemistry. innospk.com

Catalytic Asymmetric Reactions

The development of catalytic asymmetric methods for the synthesis of enantioenriched fluorinated compounds is a significant area of research. nih.govresearchgate.netfrontiersin.org While direct catalytic asymmetric reactions involving this compound are still emerging, its derivatives and the principles of its reactivity are being applied in this field.

An elegant example is the catalytic asymmetric difluoromethylation–cyclization of urea-containing styrenes. rsc.org In this reaction, a copper(I) catalyst is involved in both the activation of this compound and the enantiodetermining cyclization step, leading to the formation of enantioenriched pyrrolidines with high enantiomeric excesses. rsc.org The use of a chiral phosphoric acid as a co-catalyst is crucial for achieving high stereoselectivity. rsc.org

Furthermore, the development of new chiral catalysts and reaction methodologies continues to expand the scope of asymmetric fluorination and difluoromethylation reactions, offering access to a wider range of chiral fluorinated molecules. nih.govrsc.orgnih.gov

Synthesis of Bioactive Compounds

The incorporation of fluorine atoms or fluorine-containing groups into organic molecules is a widely recognized strategy in medicinal chemistry and agrochemical development to enhance metabolic stability and biological activity. This compound serves as a key intermediate in the synthesis of various bioactive compounds, including pharmaceuticals and agrochemicals. nbinno.com

Research Findings: The difluoromethyl group, when introduced into a molecule, can act as a bioisostere for other functional groups, influencing properties such as lipophilicity, pKa, and binding affinity to biological targets. This compound is a primary reagent for installing the difluoromethanesulfonyl moiety.

Pharmaceuticals: It is employed as a reagent in the synthetic pathways of antiviral, anti-inflammatory, and anticancer drugs. nbinno.com The presence of the difluoromethyl group can improve the metabolic profile and efficacy of these therapeutic agents. nbinno.com For example, precursors like difluoromethanesulfonyl chlorides are used to create fluoroalkyl sulfonamides, which are important components in drugs targeting conditions such as inflammation and cardiovascular diseases. quickcompany.in

Agrochemicals: In the field of agriculture, this compound is used to synthesize herbicides, insecticides, and fungicides. nbinno.com A notable example is its use in the synthesis of the herbicide Diflufenican, where the difluoromethyl group contributes to its herbicidal activity. nbinno.com

**4.5. Utilization in Specific Organic Transformations

One of the most fundamental applications of sulfonyl chlorides in organic synthesis is the conversion of alcohols into sulfonate esters. This transformation is crucial because the hydroxyl group (-OH) of an alcohol is a poor leaving group, hindering its participation in nucleophilic substitution and elimination reactions. periodicchemistry.comyoutube.com Converting the alcohol into a sulfonate ester transforms the hydroxyl group into an excellent leaving group. periodicchemistry.comlibretexts.org

Reaction Mechanism: The reaction proceeds by the nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of this compound. This displaces the chloride ion and, after deprotonation of the intermediate by a base (commonly pyridine), yields the corresponding difluoromethanesulfonate ester (a diflate). youtube.comyoutube.com The reaction typically proceeds with retention of the alcohol's stereochemistry because the carbon-oxygen bond is not broken during the esterification process. youtube.com

The resulting difluoromethanesulfonate anion is a very stable species and thus a good leaving group because its negative charge is effectively delocalized through resonance across the three oxygen atoms. periodicchemistry.com This stability makes the corresponding esters valuable intermediates for a wide range of subsequent reactions.

The reaction of this compound with primary or secondary amines is a direct and common method for the synthesis of difluoromethanesulfonamides. ekb.eg This reaction is a cornerstone of medicinal chemistry, as the sulfonamide functional group is a key component in a vast array of therapeutic agents. ekb.egprinceton.edu

Reaction Mechanism: The synthesis involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic sulfur of this compound, leading to the displacement of the chloride leaving group. The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrogen chloride (HCl) byproduct that is formed. ekb.eg

Difluoromethanesulfonyl chlorides are recognized as important precursors for fluoroalkyl sulfonamides, which are integral to compounds developed for various pharmaceutical applications. quickcompany.in The resulting sulfonamides can exhibit a wide range of biological activities, and the difluoromethyl group can impart unique properties compared to non-fluorinated analogues. ekb.eg

Peptide synthesis involves the formation of an amide bond between the carboxyl group of one amino acid and the amino group of another. youtube.com A significant challenge in this process is that the hydroxyl group of a carboxylic acid is a poor leaving group, requiring "activation" for the reaction to proceed efficiently. youtube.comyoutube.com

While highly reactive reagents like this compound are not typically used directly as standard peptide coupling reagents due to their potential to cause side reactions with sensitive amino acid side chains, the principle of activating a hydroxyl group is central to peptide synthesis. uniurb.it The activation is commonly achieved using specialized coupling reagents. uni-kiel.depeptide.com

Role of Related Compounds: The activation strategy often involves converting the carboxylic acid into a more reactive intermediate, such as an active ester, a mixed anhydride, or an acyl halide. uniurb.it This is where compounds conceptually related to sulfonyl chlorides play an indirect role. For instance:

Phosphonium Reagents: Reagents like BOP (Benzotriazol-1-yloxy-tris(dimethylamino)-phosphonium hexafluorophosphate) and PyBOP® (Benzotriazol-1-yloxy-tripyrrolidino-phosphonium hexafluorophosphate) are widely used. bachem.com Although phosphorus-based, they function by activating the carboxyl group to facilitate amide bond formation, a role analogous to that of sulfonyl chlorides in activating alcohols. uni-kiel.debachem.com

Carbodiimides: Reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) activate carboxylic acids, often in the presence of additives like 1-hydroxybenzotriazole (B26582) (HOBt), to form an active O-acylisourea intermediate which then readily reacts with an amine. youtube.compeptide.com

Acid Halogenating Reagents: In some contexts, reagents like bis(2-oxo-3-oxazolidinyl)phosphorodiamidic chloride (BOP-Cl) are used. uniurb.it This type of reagent, a phosphorus-based acid chloride, is effective for coupling certain amino acids and underscores the principle of using halide-containing activating agents in peptide synthesis. uniurb.it

Therefore, while this compound itself is not a conventional peptide coupling reagent, the fundamental chemical transformation it exemplifies—the conversion of a hydroxyl group into a highly reactive species—is a core principle applied in peptide synthesis through more sophisticated and selective reagents.

Computational and Spectroscopic Studies of Difluoromethanesulfonyl Chloride and Its Derivatives

Quantum Chemical Calculations of Molecular Structure and Conformation

Gas-Phase Electron Diffraction Studies

Gas-phase electron diffraction (GED) is a powerful technique for determining the precise molecular structure of volatile compounds in the gas phase, free from intermolecular interactions present in the solid or liquid state. wikipedia.org This method involves directing a beam of high-energy electrons at a gaseous sample and analyzing the resulting diffraction pattern. wikipedia.orgosti.gov The scattered electron intensity is recorded as a function of the scattering angle, which can then be used to determine bond lengths, bond angles, and torsional angles within the molecule. wikipedia.org

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a crucial tool for investigating the molecular properties of chemical compounds. nih.gov DFT calculations allow for the theoretical determination of optimized molecular structures, bond lengths, bond angles, and other electronic properties. nih.govmdpi.com

For derivatives of difluoromethanesulfonyl chloride, such as in the potassium salt of (difluoromethanesulfonyl)(trifluoromethanesulfonyl)imide (KDFTFSI), DFT calculations have been employed to understand the conformational preferences of the anion. frontiersin.org Gas-phase DFT calculations revealed that the trans conformer of the [N(SO2CF2H)(SO2CF3)]⁻ anion is stabilized by intramolecular hydrogen bonding. However, interaction with the K⁺ cation significantly reduces the energy difference between the cis and trans conformers due to the formation of strong coordination bonds between the cation and the oxygen atoms of the sulfonyl groups in the cis conformation. frontiersin.org

DFT calculations have also been instrumental in elucidating reaction mechanisms involving sulfonyl chlorides. For instance, studies on the chloride-chloride exchange reaction in arenesulfonyl chlorides have shown that the reaction proceeds via a single transition state, consistent with an SN2 mechanism. mdpi.com These computational models provide insights that complement experimental kinetic data. mdpi.com

Spectroscopic Characterization (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic techniques are indispensable for the characterization of chemical compounds. Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide detailed information about the structure, functional groups, and molecular weight of a molecule.

While a complete set of spectroscopic data for this compound is not available in the provided results, typical spectral features for related sulfonyl chlorides can be inferred.

NMR Spectroscopy: In ¹H NMR, the proton in the difluoromethyl group (CHF₂-) would be expected to appear as a triplet due to coupling with the two fluorine atoms. The chemical shift would be significantly downfield due to the strong electron-withdrawing nature of the adjacent sulfonyl and fluorine groups. acdlabs.com For comparison, the deshielded multiplet for the CH₂ group adjacent to the sulfonyl chloride in butane-1-sulfonyl chloride appears at 3.68 ppm. acdlabs.com

IR Spectroscopy: Sulfonyl chlorides exhibit strong, characteristic absorption bands in the IR spectrum. acdlabs.com The asymmetric and symmetric stretching vibrations of the S=O bonds are typically observed in the regions of 1410-1370 cm⁻¹ and 1204-1166 cm⁻¹, respectively. acdlabs.com Additional bands corresponding to C-F and C-H stretching vibrations would also be present.

Mass Spectrometry: The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight (150.53 g/mol ). chemsrc.comchemspider.com Isotopic peaks due to the presence of ³⁷Cl would also be observed. acdlabs.com Fragmentation patterns would likely involve the loss of chlorine and the SO₂ group.

Studies on Reaction Mechanisms and Transition States

Computational chemistry, particularly DFT, plays a vital role in understanding the intricate details of reaction mechanisms and the structures of transient transition states. mdpi.comresearchgate.net

For reactions involving sulfonyl chlorides, a key mechanistic question is whether they proceed through a synchronous SN2-type mechanism or a stepwise addition-elimination pathway involving a hypervalent sulfur intermediate. mdpi.com DFT studies on the chloride exchange reaction in arenesulfonyl chlorides have provided strong evidence for a synchronous SN2 mechanism, characterized by a single transition state. mdpi.com

In the context of this compound, it is often used as a source of the difluoromethyl radical (•CF₂H). rsc.org The reaction can be initiated by single-electron reduction of the sulfonyl chloride. rsc.org The generated •CF₂H radical can then participate in various reactions, including addition to alkenes followed by cyclization. rsc.org Computational studies can model these radical pathways, providing insights into the energetics and stereoselectivity of the reactions. For example, in the copper-catalyzed asymmetric difluoromethylation–cyclization of urea-containing styrenes, the catalyst is involved in both activating the this compound and controlling the stereochemistry of the cyclization step. rsc.org

Furthermore, computational studies have been used to rationalize the diastereoselectivity in nucleophilic addition reactions involving derivatives. In the reaction of lithiated difluoromethyl 2-pyridyl sulfoximine (B86345) with carbonyl compounds, non-chelated transition state models were proposed to explain the observed stereochemical outcome. chinesechemsoc.org

Investigation of Cation-Anion Interactions in Derived Salts

The interactions between cations and anions in salts derived from difluoromethanesulfonyl-containing species significantly influence their physical and chemical properties. These interactions have been investigated using single-crystal X-ray diffraction and computational methods. frontiersin.orgfrontiersin.org

A detailed study of potassium (difluoromethanesulfonyl)(trifluoromethanesulfonyl)imide (KDFTFSI) revealed a layered crystal structure where cationic and anionic layers alternate. frontiersin.orgfrontiersin.org The potassium cations are coordinated to the oxygen atoms of the sulfonyl groups, promoting a cis conformation of the anion in the solid state. frontiersin.org This is in contrast to the gas phase, where the trans conformer is more stable due to intramolecular hydrogen bonding. frontiersin.org The cation-anion interactions effectively lower the energy barrier for the trans to cis isomerization. frontiersin.orgfrontiersin.org

The coordination environment of the potassium cation in KDFTFSI is similar to that in potassium bis(trifluoromethanesulfonyl)imide (KTFSI), involving interactions with multiple oxygen atoms and, in some cases, the nitrogen atom of the imide. frontiersin.org Such studies are crucial for understanding the structure-property relationships in these salts, which are of interest for applications such as battery electrolytes. frontiersin.org

Emerging Research Areas and Future Directions

Development of Novel Difluoromethylation Reagents from Difluoromethanesulfonyl Chloride

This compound serves as a valuable precursor for the development of new and more effective difluoromethylation reagents. nih.gov The limitations of early reagents, such as the ozone-depleting HCF2Cl, have spurred the creation of safer and more efficient alternatives. sci-hub.seresearchgate.net

One notable example is the synthesis of zinc(II) difluoromethanesulfinate (Zn(SO2CF2H)2), also known as DFMS, from this compound. nih.gov This reagent has proven effective for the direct difluoromethylation of various organic substrates, including heteroarenes, α,β-unsaturated enones, and aromatic thiols, under user-friendly and scalable conditions. nih.gov The development of such novel reagents is a significant step forward, offering chemists a broader toolkit for the introduction of the valuable difluoromethyl group into complex molecules. nih.govresearchgate.net

Researchers have also explored other derivatives. For instance, S-(difluoromethyl)diarylsulfonium tetrafluoroborate (B81430) has been developed as an electrophilic difluoromethylating agent, capable of transferring a difluoromethyl group to nucleophiles like sulfonic acids and imidazole (B134444) derivatives. acs.org The ongoing research in this area focuses on creating reagents with enhanced stability, selectivity, and broader substrate scope, further expanding the applications of difluoromethylation in organic synthesis. nih.govresearchgate.net

Advanced Catalytic Systems for this compound Mediated Reactions

The development of advanced catalytic systems is crucial for enhancing the efficiency and applicability of reactions involving this compound. Recent advancements have seen the rise of photocatalysis and novel metal-based catalysis, which offer milder and more selective reaction pathways. rsc.orgnih.govnih.gov

Visible-light-induced photoredox catalysis has emerged as a powerful tool for generating difluoromethyl radicals from precursors like this compound. rsc.org This strategy has been successfully applied to the difluoromethylation of alkenes and the synthesis of complex heterocyclic structures. rsc.orgresearchgate.net For example, a copper-based photocatalyst can activate this compound to generate a difluoromethyl radical, which can then participate in cyclization reactions to form difluoromethylated spiroethers. rsc.org

In addition to photocatalysis, transition metal catalysis, particularly with palladium and nickel, has shown great promise. nih.govnih.govrsc.org Nickel-catalyzed cross-coupling reactions have enabled the difluoromethylation of readily available (hetero)aryl chlorides with chlorodifluoromethane (B1668795) under mild conditions. nih.govnih.govresearchgate.net This method is significant as it avoids the preformation of organometallic reagents and demonstrates high efficiency and broad substrate scope, including applications in the synthesis of pharmaceuticals. nih.govnih.govresearchgate.net Palladium-catalyzed reactions have also been developed for the difluoromethylation of heteroaryl halides, further expanding the synthetic utility of these compounds. rsc.org

These advanced catalytic systems offer significant advantages over traditional methods, often proceeding under milder conditions with higher functional group tolerance and selectivity. rsc.orgnih.govnih.gov Future research will likely focus on the development of even more efficient and versatile catalysts, including those based on earth-abundant metals and novel photoredox systems.

Mechanistic Elucidation of Complex Reaction Pathways

A thorough understanding of reaction mechanisms is fundamental to optimizing existing synthetic methods and designing new transformations. For reactions involving this compound and its derivatives, researchers are employing a combination of experimental and computational techniques to unravel the intricate mechanistic details.

For instance, in the difluoromethylation of phenols, mechanistic studies support a pathway involving the in-situ generation of difluorocarbene. google.comnih.gov This highly reactive intermediate is then trapped by a phenolate (B1203915) nucleophile to form the desired aryl difluoromethyl ether. nih.govorgsyn.org The observation of byproducts like difluorocyclopropanes in the presence of alkenes further corroborates the involvement of a difluorocarbene intermediate. nih.gov

In contrast, nickel-catalyzed difluoromethylation reactions with chlorodifluoromethane are proposed to proceed through a radical pathway. nih.govnih.gov Preliminary mechanistic studies suggest that the reaction initiates with the oxidative addition of an aryl chloride to a Ni(0) species, followed by the involvement of a difluoromethyl radical. nih.govnih.govresearchgate.net This is a departure from the difluorocarbene pathway often observed in other difluoromethylation reactions. nih.govnih.gov

The study of regioselectivity in the difluoromethylation of substituted pyridines has also provided mechanistic insights. nih.gov The ability to alter the regiochemical outcome by simply changing the solvent suggests a complex interplay of factors that influence the reaction pathway. nih.gov Continued investigation into these and other reaction mechanisms will undoubtedly lead to the development of more predictable and selective synthetic methods. nih.gov

Applications in New Chemical Transformations

The unique reactivity of this compound and its derivatives is being leveraged to develop novel chemical transformations beyond simple difluoromethylation. These new applications expand the synthetic utility of this important reagent.

One such application is the use of difluorocarbene, generated from precursors like sodium chlorodifluoroacetate, as a safe carbon monoxide (CO) surrogate for the formylation of phenols. rsc.org This reaction is proposed to proceed through the initial O-difluoromethylation of the phenol, followed by functionalization of the α-C–F bond of the resulting aryl difluoromethyl ether intermediate. rsc.org This method provides a convenient and safer alternative to traditional formylation techniques that often rely on toxic CO gas. rsc.org

Furthermore, the difluoromethyl group can be used as a building block in more complex synthetic sequences. For example, the radical addition of the CF2H radical, generated from this compound, to terminal alkenes can be followed by cyclization to construct intricate molecular architectures. rsc.org This radical-initiated cyclization provides access to difluoromethylated heterocyclic compounds that are of interest in medicinal chemistry. rsc.org

Potential in Material Science and Other Fields

The unique properties imparted by the difluoromethyl group, such as increased lipophilicity and metabolic stability, make this compound and its derivatives attractive for applications beyond pharmaceuticals and agrochemicals. innospk.com The field of material science, in particular, stands to benefit from the incorporation of this functional group.

Fluorinated polymers often exhibit desirable properties like enhanced thermal stability, chemical resistance, and low surface energy. wechemglobal.com this compound can serve as a key monomer or intermediate in the synthesis of such high-performance fluorinated materials. innospk.comwechemglobal.com These materials could find applications in advanced coatings, functional films, and specialty polymers. innospk.comwechemglobal.com For instance, the introduction of difluoromethyl groups can enhance the solubility of materials in organic solvents and improve their chemical stability, which is beneficial for applications like photoresists in the electronics industry. nbinno.com

Moreover, trifluoromethanesulfonyl chloride derivatives, which share chemical similarities with their difluoro counterparts, have shown potential in the development of electrolyte materials for lithium-ion batteries and fuel cells. wechemglobal.com By carefully designing the molecular structure, it may be possible to optimize the ion transport properties and stability of electrolytes, leading to improved battery performance. wechemglobal.com While this research is still in its early stages for this compound itself, the precedent set by related fluorinated compounds suggests a promising avenue for future exploration.

Green Chemistry Approaches and Sustainable Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly and sustainable chemical processes. This "green chemistry" approach is also being applied to the synthesis and use of this compound and related compounds. eurekalert.orgsruc.ac.uk

A key focus is the development of synthetic methods that utilize safer, less toxic reagents and solvents, and that generate minimal waste. eurekalert.orgrsc.org For example, the use of water as a solvent in the synthesis of sulfonyl chlorides from thiols and disulfides represents a significant step towards a greener process. rsc.org Similarly, the development of catalytic systems that operate under mild conditions with high efficiency reduces energy consumption and the formation of byproducts. sruc.ac.uk

Researchers are also exploring alternative, more sustainable feedstocks for the production of fluorinated compounds. The development of synthetic routes that avoid the use of hazardous reagents like highly toxic SO2F2 gas or KHF2 is a priority. eurekalert.org A recently developed method for synthesizing sulfonyl fluorides from readily available thiols and disulfides using KF and a highly reactive reagent called SHC5® produces only non-toxic salts as byproducts, representing a significant advancement in green synthesis. eurekalert.org

The principles of green chemistry are also being applied to the synthesis of pharmaceuticals, including fluoroquinolone derivatives. sruc.ac.uk The goal is to develop processes that are not only cost-effective but also have a reduced environmental impact. sruc.ac.uk As the demand for fluorinated compounds continues to grow, the development of sustainable synthetic methodologies will become increasingly important. innospk.com

Q & A

Q. How can DFMSC be synthesized in a laboratory setting, and what purification methods are recommended?

DFMSC is synthesized via a multi-step process involving chlorodifluoromethane, benzyl mercaptan, and chlorine gas. The reaction proceeds through cyclization and dehydrochlorination steps to yield the final product . Due to its low boiling point (84.7°C at 760 mmHg), purification via fractional distillation under inert gas (e.g., nitrogen or argon) is critical to prevent decomposition. Vacuum distillation may be employed to reduce thermal stress. Purity should be verified using gas chromatography (GC) or NMR spectroscopy .

Q. What safety protocols are essential when handling DFMSC?

DFMSC is classified as a Category 2 flammable liquid and Category 1B skin/eye corrosive. Key precautions include:

- Use of flame-resistant lab equipment and explosion-proof fume hoods.

- Personal protective equipment (PPE): nitrile gloves, face shield, and chemical-resistant apron.

- Storage at 2–8°C under inert gas to avoid moisture exposure (it reacts violently with water).

- Immediate neutralization of spills with dry sand or inert absorbents, followed by disposal via licensed hazardous waste services .

Q. What characterization techniques are suitable for confirming DFMSC’s structure and purity?

- NMR Spectroscopy : ¹⁹F and ¹H NMR to confirm fluorinated and proton environments.

- Elemental Analysis : Verify molecular formula (CHClF₂O₂S).

- Gas Chromatography (GC) : Assess purity (>97% recommended for synthetic applications).

- Infrared (IR) Spectroscopy : Identify characteristic S=O (1360–1180 cm⁻¹) and C-F (1100–1000 cm⁻¹) stretches .

Advanced Research Questions

Q. How can DFMSC be optimized as a precursor for difluoromethyl radicals in heteroarene functionalization?

DFMSC serves as a starting material for synthesizing metal sulfinate complexes (e.g., Zn(SO₂CF₂H)₂), which generate CF₂H radicals under oxidative conditions. Key optimization parameters include:

- Metal Counterion Screening : Zinc outperforms alkali metals in radical stability and yield .

- Reaction Atmosphere : Radical reactions require inert conditions (argon/glovebox) to prevent quenching by oxygen.

- Radical Initiators : Use of peroxides (e.g., TBHP) or photolytic activation (UV light) to initiate radical chains.

- Substrate Scope : Electron-deficient heteroarenes (e.g., caffeine) show higher reactivity .

Q. What role do DFMSC-derived salts (e.g., LiDFTFSI) play in stabilizing lithium metal anodes for solid-state batteries?

LiDFTFSI, synthesized from DFMSC derivatives, enhances solid polymer electrolytes (e.g., PEO-based systems) by forming a LiF-rich solid-electrolyte interphase (SEI). Methodological steps include:

- Electrolyte Formulation : 10–20 wt% LiDFTFSI in PEO improves ionic conductivity.

- SEI Characterization : XPS and TEM confirm LiF deposition, which suppresses dendritic growth.

- Cycling Performance : Electrochemical impedance spectroscopy (EIS) monitors SEI stability over >100 cycles .

Q. How can thermal decomposition of DFMSC derivatives be leveraged to generate difluorocarbene intermediates?

DFMSC derivatives (e.g., difluoromethanesulfonyl fluoride) undergo thermal cleavage to release difluorocarbene (CF₂). Experimental design considerations:

- Temperature Control : Decomposition at 120–150°C in aprotic solvents (e.g., DMF).

- Trapping Agents : Use of alkenes or alkynes to capture CF₂, yielding gem-difluorocyclopropanes.

- Mechanistic Probes : EPR spectroscopy detects radical intermediates, while GC-MS identifies reaction products .

Q. How can conflicting data on DFMSC’s reactivity in nucleophilic substitution versus radical pathways be resolved?

Contradictory reports may arise from solvent polarity, temperature, or initiator presence. To resolve discrepancies:

- Kinetic Studies : Compare reaction rates under radical (peroxide-initiated) vs. polar (DMSO, K₂CO₃) conditions.

- Isotopic Labeling : ¹⁸O-tracing in sulfonate esters distinguishes substitution mechanisms.

- Computational Modeling : DFT calculations (e.g., Gibbs free energy barriers) predict dominant pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.